2-FLUORO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE
Description
2-Fluoro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide is a complex organic compound that features a fluorine atom, an oxazole ring fused with a pyridine ring, and a benzamide group
Properties
IUPAC Name |
2-fluoro-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c21-16-5-2-1-4-15(16)19(25)23-12-13-7-9-14(10-8-13)20-24-18-17(26-20)6-3-11-22-18/h1-11H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFYUAKWXJIRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Fluoro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide can be achieved through a one-pot three-component reaction. This method involves the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a solvent. The reaction is carried out at 80–85°C for 90–120 minutes, resulting in good yields and environmentally friendly conditions .
Chemical Reactions Analysis
2-Fluoro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The oxazole and pyridine rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide include:
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Pyridin-2-yl derivatives: These compounds are known for their pharmacological activities and are used in the design of new therapeutic agents.
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorine atom and the fused oxazole-pyridine ring, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
